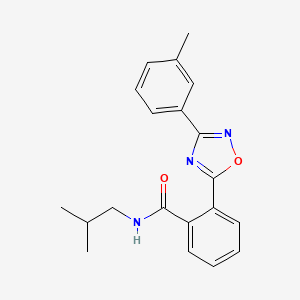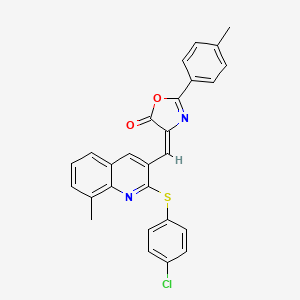
N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide, commonly known as E7070, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the late 1990s by Eisai Co. Ltd., a Japanese pharmaceutical company. E7070 belongs to a class of compounds called quinoline-based antitumor agents, which have shown promising results in preclinical studies.
作用機序
The exact mechanism of action of E7070 is not fully understood, but it is believed to target multiple signaling pathways involved in cancer cell growth and survival. One of the key targets of E7070 is the proteasome, a complex of proteins that plays a critical role in the degradation of intracellular proteins. By inhibiting the proteasome, E7070 can induce apoptosis (programmed cell death) in cancer cells.
Biochemical and physiological effects:
E7070 has been shown to have a number of biochemical and physiological effects in cancer cells. It can induce cell cycle arrest, inhibit angiogenesis (the formation of new blood vessels), and suppress the activity of various signaling pathways involved in cancer progression. E7070 has also been shown to enhance the immune response against cancer cells, which may contribute to its antitumor activity.
実験室実験の利点と制限
One of the main advantages of E7070 for laboratory experiments is its potency and broad-spectrum activity against different types of cancer. It is also relatively easy to synthesize and can be obtained in large quantities. However, E7070 has some limitations for laboratory experiments, including its poor solubility in water and its potential toxicity to normal cells.
将来の方向性
There are several potential future directions for the development of E7070 and related compounds. One area of interest is the development of more potent and selective proteasome inhibitors, which could have improved efficacy and reduced toxicity compared to E7070. Another area of interest is the combination of E7070 with other drugs, such as immune checkpoint inhibitors, to enhance its antitumor activity. Finally, there is interest in exploring the potential use of E7070 in other diseases, such as autoimmune disorders and neurodegenerative diseases.
合成法
The synthesis of E7070 involves several steps and requires specialized equipment and expertise. The process starts with the preparation of 2-hydroxy-7-methylquinoline, which is then reacted with 4-ethoxybenzaldehyde to form a Schiff base. The resulting compound is then reduced to yield the corresponding amine, which is further reacted with nicotinoyl chloride to form E7070.
科学的研究の応用
E7070 has been extensively studied for its potential therapeutic applications in various types of cancer. Preclinical studies have shown that E7070 exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. It has also shown efficacy in animal models of cancer, both as a single agent and in combination with other drugs.
特性
IUPAC Name |
N-(4-ethoxyphenyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-3-31-22-10-8-21(9-11-22)28(25(30)19-5-4-12-26-15-19)16-20-14-18-7-6-17(2)13-23(18)27-24(20)29/h4-15H,3,16H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCFVYWEWIDGIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]pyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

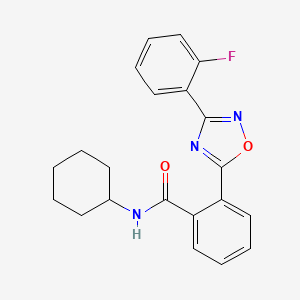

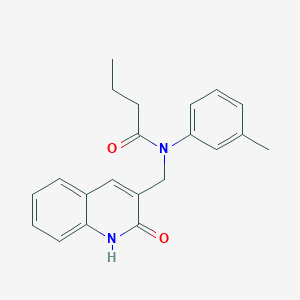
![5-(4-benzylpiperidine-1-carbonyl)-8-bromo-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7713241.png)
![5-(4-chloro-N-methylphenylsulfonamido)-N-isobutylbenzo[b]thiophene-2-carboxamide](/img/structure/B7713244.png)
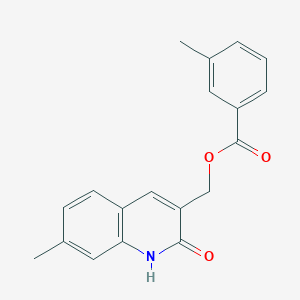
![3-chloro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713261.png)

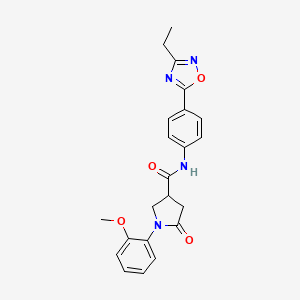
![N-{5-[(4-ethylphenyl)sulfamoyl]-2-methoxyphenyl}-4-methylbenzamide](/img/structure/B7713286.png)

